molecular formula C21H17N3OS B2430560 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide CAS No. 896352-93-5

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide

Cat. No. B2430560
CAS RN: 896352-93-5
M. Wt: 359.45
InChI Key: UQRBBENCFQLCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide, also known as BIBX1382BS, is a compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of tyrosine kinase inhibitors, which are drugs that block the activity of enzymes called tyrosine kinases that are involved in the growth and spread of cancer cells.

Mechanism of Action

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide works by binding to the ATP-binding site of tyrosine kinases, preventing them from phosphorylating their targets and leading to the inhibition of downstream signaling pathways. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide has been shown to have significant effects on tumor growth and metastasis in preclinical studies. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and pancreatic cancer cells. Additionally, it has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide is that it has been extensively studied and has shown promising results in preclinical studies. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide. One potential direction is to investigate its use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another potential direction is to investigate its use in treating other types of cancer, such as ovarian or prostate cancer. Additionally, further studies are needed to determine the safety and efficacy of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide in humans, which could lead to the development of new cancer treatments.

Synthesis Methods

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide involves several steps, including the reaction of 2-aminobenzimidazole with 4-bromoacetophenone to form 4-(1H-benzo[d]imidazol-2-yl)acetophenone. This intermediate is then reacted with 4-(methylthio)benzoyl chloride to form the final product, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide.

Scientific Research Applications

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases that are involved in cancer cell growth and spread, including the epidermal growth factor receptor (EGFR) and the HER2/neu receptor. Inhibition of these receptors can lead to the death of cancer cells and the prevention of tumor growth.

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-26-17-12-8-15(9-13-17)21(25)22-16-10-6-14(7-11-16)20-23-18-4-2-3-5-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRBBENCFQLCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.